N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chlorophenyl group, a benzodiazole moiety, and an azetidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the azetidine ring, followed by the introduction of the benzodiazole moiety and the chlorophenyl group. Common reagents and conditions used in these steps may include:
Azetidine ring formation: Cyclization reactions using appropriate amines and alkyl halides.
Benzodiazole moiety introduction: Condensation reactions involving ortho-diamines and carboxylic acids.
Chlorophenyl group attachment: Substitution reactions using chlorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as heating or the use of solvents.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Exploration of its pharmacological properties and potential use in drug development.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets and pathways involved could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide: Lacks the methyl group on the benzodiazole moiety.
N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
N-(2-chlorophenyl)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is unique due to the presence of both the chlorophenyl and benzodiazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-20-16-8-4-5-9-17(16)23(12)13-10-22(11-13)18(24)21-15-7-3-2-6-14(15)19/h2-9,13H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYTYZJEHLKCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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